molecular formula C7H11N3O2 B1617309 Urea, 1-(2-oxazolyl)-3-propyl- CAS No. 35629-45-9

Urea, 1-(2-oxazolyl)-3-propyl-

Cat. No.: B1617309
CAS No.: 35629-45-9
M. Wt: 169.18 g/mol
InChI Key: GHDPMHONBNZPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-(2-oxazolyl)-3-propyl- (IUPAC name: 1-(1,3-oxazol-2-yl)-3-propylurea) is a urea derivative featuring a propyl group at the N3 position and a 1,3-oxazole ring at the N1 position. Such structural motifs are common in medicinal chemistry due to their bioavailability and metabolic stability .

Properties

CAS No.

35629-45-9

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)-3-propylurea

InChI

InChI=1S/C7H11N3O2/c1-2-3-8-6(11)10-7-9-4-5-12-7/h4-5H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

GHDPMHONBNZPGP-UHFFFAOYSA-N

SMILES

CCCNC(=O)NC1=NC=CO1

Canonical SMILES

CCCNC(=O)NC1=NC=CO1

Other CAS No.

35629-45-9

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For 1-(2-oxazolyl)-3-propylurea:

  • Acidic Hydrolysis : In concentrated HCl (6 M, 100°C), the urea bond cleaves to form 2-oxazoleamine and propylamine , with CO₂ release .

  • Basic Hydrolysis : Under alkaline conditions (NaOH, 1 M, 80°C), hydrolysis produces sodium 2-oxazolecarbamate and propylamine .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureProductsReference
Acidic6 M HCl100°C2-Oxazoleamine + Propylamine + CO₂
Basic1 M NaOH80°CSodium 2-oxazolecarbamate + Propylamine

Thermal Decomposition

Thermal stability studies indicate decomposition at elevated temperatures (150–200°C), forming:

  • 2-Oxazole Isocyanate : Via retro-Hofmann rearrangement of the urea group .

  • Propyl Isocyanate : A byproduct of thermal dissociation .
    These intermediates may further react to form symmetrical ureas or trimerize into isocyanurates .

Table 2: Thermal Degradation Pathways

TemperatureMajor ProductsSecondary ReactionsReference
150°C2-Oxazole Isocyanate + PropylamineIsocyanate trimerization
200°CBiphenyl derivatives (traces)Cross-coupling of oxazole rings

Reactivity of the Oxazole Ring

The oxazole ring participates in electrophilic substitutions and cycloadditions:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 4-position yields 4-nitro-2-oxazolylurea .

  • 1,3-Dipolar Cycloaddition : Reacts with acetylenedicarboxylate to form pyridine-fused heterocycles .

Table 3: Oxazole Ring Reactions

Reaction TypeReagentsProductReference
NitrationHNO₃/H₂SO₄4-Nitro-2-oxazolylurea
CycloadditionAcetylenedicarboxylatePyrido[2,3-d]oxazole derivative

Nucleophilic Reactions

The urea nitrogen or oxazole ring reacts with nucleophiles:

  • Amine Exchange : Propylamine can be displaced by bulkier amines (e.g., cyclohexylamine) in DMF at 120°C, forming 1-(2-oxazolyl)-3-cyclohexylurea .

  • Oxazole Ring Opening : Strong nucleophiles (e.g., hydrazine) cleave the oxazole ring, generating thiosemicarbazide derivatives .

Catalytic Transformations

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the oxazole ring, producing biaryl oxazolylurea derivatives .

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the urea bond under mild conditions (pH 7.4, 37°C) .

Stability in Solvents

1-(2-Oxazolyl)-3-propylurea is stable in polar aprotic solvents (DMF, DMSO) but degrades in protic solvents (MeOH, H₂O) over time due to solvolysis .

Comparison with Similar Compounds

Sulfonylureas (Carbutamide and Chlorpropamide)

Structural Differences :

  • Carbutamide (1-butyl-3-sulfanilylurea) and chlorpropamide (1-(p-chlorophenylsulfonyl)-3-propylurea) replace the oxazole ring with sulfonyl groups linked to aromatic or aliphatic chains .
  • Key Properties :
Compound Molecular Formula Substituents Biological Activity
Carbutamide C₁₁H₁₇N₃O₃S Sulfanilyl, butyl Antidiabetic
Chlorpropamide C₁₀H₁₃ClN₂O₃S p-Chlorophenyl sulfonyl, propyl Antidiabetic
Target Compound C₇H₁₀N₃O₂ 2-Oxazolyl, propyl Undocumented

Sulfonylureas act as insulin secretagogues by binding to pancreatic β-cell ATP-sensitive potassium channels.

Pyrazole-Substituted Ureas

Example : 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas ().

  • Structural Comparison :
    • Pyrazole rings (two adjacent nitrogen atoms) confer greater basicity compared to oxazole.
    • Hydroxymethyl groups enhance hydrophilicity, contrasting with the lipophilic propyl chain in the target compound.
  • Synthesis: Prepared via reactions between amines and azides or pyrazolooxazinones in toluene/chloroform . Similar methods could apply to oxazolyl ureas, though reaction yields may vary due to oxazole’s lower nucleophilicity.

Oxadiazole/Thiadiazole Ureas

Example : 3-{3-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanylpropyl}-1-(1,3-thiazol-2-yl)urea (CAS 900009-35-0) .

  • Key Features :
    • Oxadiazole and thiazole rings increase electron deficiency, enhancing π-π stacking and metal-binding capabilities.
    • The thioether linker in this compound introduces conformational flexibility, unlike the rigid propyl chain in the target urea.

Thiadiazole Ureas

Example : N-[5-(tert-Butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea (CAS 34014-18-1) .

  • Dimethylurea groups reduce steric hindrance compared to the propyl substituent.

Physicochemical and Spectroscopic Insights

  • Collision Cross Section (CCS) : For the analog 1-(o-chlorophenyl)-3-(2-oxazolyl)urea, predicted CCS values range from 149.4–161.7 Ų (adduct-dependent), indicating moderate molecular size and gas-phase stability .
  • Spectroscopy : Pyrazole- and imidazole-substituted ureas in show characteristic IR peaks at 1650–1700 cm⁻¹ (C=O stretch) and NMR signals for urea NH protons near δ 6.5–8.0 ppm. Oxazolyl ureas may exhibit similar patterns but with distinct aromatic proton shifts (δ 7.0–8.5 ppm for oxazole protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.